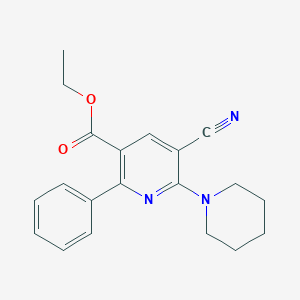

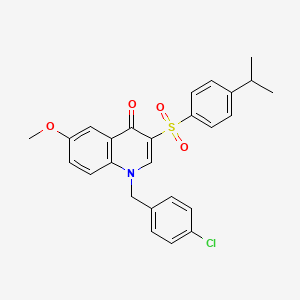

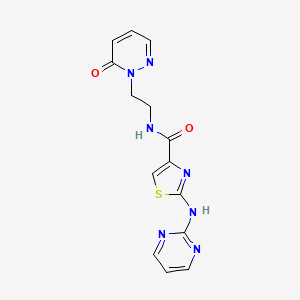

![molecular formula C21H22N8O B3006656 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097927-53-0](/img/structure/B3006656.png)

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex heterocyclic molecule that features several fused ring systems, including pyrazolo[3,4-d]pyrimidin-4-yl and dihydropyridazin-3-one moieties. These structural motifs are commonly found in pharmacologically active compounds due to their ability to interact with various biological targets. The presence of a piperidine ring and pyridinyl group suggests potential for enhanced binding affinity and selectivity towards certain receptors or enzymes.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-yl derivatives has been reported using a one-pot multicomponent reaction with piperidine as an organocatalyst . This method provides a diverse array of heterocyclic derivatives, which could potentially be applied to synthesize the compound of interest. Another study describes the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their fused ring systems, which could offer insights into the synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2H-pyrazolo[4,3-c]pyridine derivatives, has been characterized using spectroscopic methods and crystallography . These analyses reveal the conformation of the rings and the presence of intramolecular interactions, which are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidin-4-yl derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. The pyridazine ring is known to participate in cycloaddition reactions, as demonstrated by the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones . This reactivity could be relevant for further functionalization of the compound or for its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-yl derivatives, such as lipophilicity, can be theoretically calculated and correlated with biological activity . These properties are essential for understanding the pharmacokinetic behavior of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

科学的研究の応用

Synthetic Methodologies and Chemical Properties Research in synthetic chemistry has developed various methods for creating tricyclic and N-aryl fused pyrimidones, including compounds similar to the one . These methodologies involve reactions of different substrates like 2-methylthio-2-imidazoline and 2-methylthio-1,4,5,6-tetrahydro-2-pyrimidine with chloro-carbonyl chlorides to form a series of tricyclic pyrimidones. These compounds, including pyrido and pyrazino fused pyrimidinones, demonstrate the versatility and reactivity of pyrimidine derivatives in synthesizing complex heterocyclic structures. Such synthetic pathways are crucial for exploring the chemical space of pyrimidine derivatives for potential pharmaceutical applications (Friary, McPhail, & Seidl, 1993).

Biological Activities and Potential Applications The synthesis and evaluation of pyrimidine derivatives, including structures analogous to the mentioned compound, have been a focal point in the search for new therapeutic agents. Studies have explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives for potential anti-inflammatory and ulcerogenic effects. Such research endeavors aim to uncover compounds with significant biological activities that could serve as leads for the development of new drugs. Compounds synthesized from pyrazolo[3,4-d]pyrimidin-4-ones have shown promising anti-inflammatory activity, indicating the potential for these molecules in medical research (El-Tombary, 2013).

Antimicrobial Properties Research on heterocyclic compounds, including pyrimidine derivatives, has also highlighted their potential antimicrobial properties. Novel syntheses of pyridin-2-ones, pyrazolo[1,5-a]pyrimidines, and isoxazole derivatives incorporating various moieties have been reported, with some compounds demonstrating moderate activity as antimicrobial agents. These findings suggest the utility of pyrimidine derivatives in developing new antimicrobial agents, reflecting the broader relevance of such compounds in addressing microbial resistance (Al-Omran & El-Khair, 2005).

Anticancer Potential The anticancer potential of imidazo and pyridine derivatives, structurally related to the compound of interest, has been investigated through the synthesis of mitotic inhibitors. Such compounds, by affecting cellular mitosis, demonstrate significant antitumor activity, underscoring the importance of pyrimidine derivatives in cancer research. These studies contribute to the ongoing search for new anticancer agents, with pyrimidine-based structures offering promising avenues for therapeutic development (Temple, Rose, Comber, & Rener, 1987).

作用機序

Mode of Action

It is known that the compound undergoes a novel iodine promoted [1 + 3 + 2] cleavage cyclization reaction . This reaction involves the cleavage of the unstrained C–C bond of the acyl group . The resulting intermediates then undergo further reactions to form the final product .

Biochemical Pathways

The compound is involved in the synthesis of 1H-pyrazolo[3,4-b]pyridines from aryl methyl ketones, 5-aminopyrazoles, and enaminones . This process involves two cyclization pathways that afford different key intermediates but result in the same target product .

Result of Action

The compound’s involvement in the synthesis of 1H-pyrazolo[3,4-b]pyridines suggests that it may have effects on cellular processes that involve these molecules

特性

IUPAC Name |

2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N8O/c1-27-20-17(12-25-27)21(24-14-23-20)28-10-6-15(7-11-28)13-29-19(30)3-2-18(26-29)16-4-8-22-9-5-16/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOXTTOZJXVIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

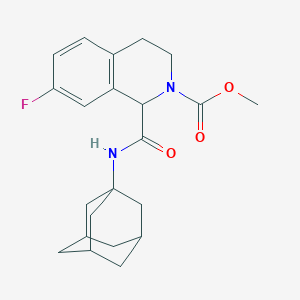

![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)

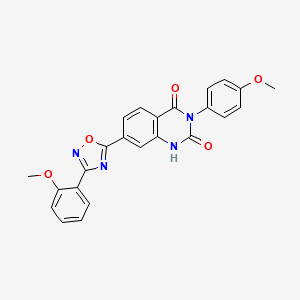

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)

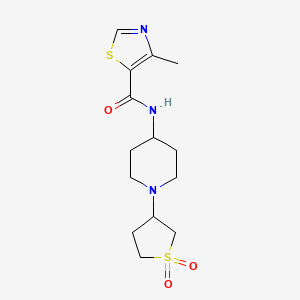

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)